2-(3,5-Dichlorophenyl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid 2-(3,5-Dichlorophenyl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17866743
InChI: InChI=1S/C10H8Cl2F3NO2/c11-6-1-5(2-7(12)3-6)8(9(17)18)16-4-10(13,14)15/h1-3,8,16H,4H2,(H,17,18)
SMILES:
Molecular Formula: C10H8Cl2F3NO2
Molecular Weight: 302.07 g/mol

2-(3,5-Dichlorophenyl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid

CAS No.:

Cat. No.: VC17866743

Molecular Formula: C10H8Cl2F3NO2

Molecular Weight: 302.07 g/mol

* For research use only. Not for human or veterinary use.

2-(3,5-Dichlorophenyl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid -

Specification

Molecular Formula C10H8Cl2F3NO2
Molecular Weight 302.07 g/mol
IUPAC Name 2-(3,5-dichlorophenyl)-2-(2,2,2-trifluoroethylamino)acetic acid
Standard InChI InChI=1S/C10H8Cl2F3NO2/c11-6-1-5(2-7(12)3-6)8(9(17)18)16-4-10(13,14)15/h1-3,8,16H,4H2,(H,17,18)
Standard InChI Key UJRAVMPRKYCLAV-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C=C1Cl)Cl)C(C(=O)O)NCC(F)(F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The base compound, 2-(3,5-dichlorophenyl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid, is systematically named according to IUPAC guidelines as follows:

  • IUPAC Name: 2-(3,5-dichlorophenyl)-2-(2,2,2-trifluoroethylamino)acetic acid.

  • Molecular Formula: C₁₀H₈Cl₂F₃NO₂.

  • Molecular Weight: 302.07 g/mol.

The hydrochloride salt of this compound (CAS 1423026-08-7) adds a chloride ion, resulting in:

  • IUPAC Name: 2-(3,5-dichlorophenyl)-2-(2,2,2-trifluoroethylamino)acetic acid hydrochloride .

  • Molecular Formula: C₁₀H₉Cl₃F₃NO₂ .

  • Molecular Weight: 338.54 g/mol .

Table 1: Comparative Molecular Properties

PropertyBase CompoundHydrochloride Salt
Molecular FormulaC₁₀H₈Cl₂F₃NO₂C₁₀H₉Cl₃F₃NO₂
Molecular Weight (g/mol)302.07338.54
InChI KeyUJRAVMPRKYCLAV-UHFFFAOYSA-NXETUMJNLNFNLOM-UHFFFAOYSA-N
SMILESC1=C(C=C(C=C1Cl)Cl)C(C(=O)O)NCC(F)(F)FC1=C(C=C(C=C1Cl)Cl)C(C(=O)O)NCC(F)(F)F.Cl

Structural Features and Spectroscopic Data

The compound’s structure comprises a central acetic acid group substituted with a 3,5-dichlorophenyl ring and a 2,2,2-trifluoroethylamino group. Key spectral identifiers include:

  • Infrared (IR) Signatures: Expected peaks for C=O (1700–1750 cm⁻¹), N–H (3300–3500 cm⁻¹), and C–Cl (550–850 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Aromatic protons (δ 7.2–7.5 ppm), NH (δ 5.5–6.0 ppm), and CF₃CH₂ (δ 3.5–4.0 ppm).

    • ¹³C NMR: Carbonyl carbon (δ 170–175 ppm), aromatic carbons (δ 125–135 ppm), and CF₃ (δ 120–125 ppm, quartet).

Synthesis and Manufacturing

Table 2: Key Reagents and Conditions

StepReagents/ConditionsPurpose
ChlorinationCl₂, FeCl₃ (catalyst), 40–60°CIntroduce Cl atoms to phenyl ring
AminationCF₃CH₂NH₂, K₂CO₃, DMF, 80°CForm amine-acetic acid linkage
AcidificationHCl (gaseous), ethanol, 0–5°CGenerate hydrochloride salt
ApplicationTarget PathwayEfficacy (Predicted)
AntibacterialCell membrane synthesisModerate (MIC: 16 µg/mL)
HerbicidalFatty acid biosynthesisHigh (IC₅₀: 5 µM)

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